3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole
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Overview
Description
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. This particular compound is characterized by the presence of a nitro group at the third position and a phenoxypropyl group at the first position of the pyrazole ring.
Scientific Research Applications
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other specialty chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole typically involves the reaction of 3-nitro-1H-pyrazole with 3-phenoxypropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenoxypropyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions to yield corresponding pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, organic solvents like DMF or DMSO.
Hydrolysis: Acidic or basic aqueous solutions, elevated temperatures.
Major Products Formed
Reduction: 3-Amino-1-(3-phenoxypropyl)-1H-pyrazole.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Hydrolysis: Pyrazole derivatives with hydroxyl or carboxyl groups.
Mechanism of Action
The mechanism of action of 3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the pyrazole ring can interact with various enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
3-Nitro-1H-pyrazole: Lacks the phenoxypropyl group, making it less hydrophobic.
1-(3-Phenoxypropyl)-1H-pyrazole: Lacks the nitro group, affecting its redox properties.
3-Amino-1-(3-phenoxypropyl)-1H-pyrazole: A reduced form of the compound with different biological activities.
Uniqueness
3-Nitro-1-(3-phenoxypropyl)-1H-pyrazole is unique due to the presence of both the nitro and phenoxypropyl groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
3-nitro-1-(3-phenoxypropyl)pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N3O3/c16-15(17)12-7-9-14(13-12)8-4-10-18-11-5-2-1-3-6-11/h1-3,5-7,9H,4,8,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCYBSGFYRHLFKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCN2C=CC(=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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